molecular formula C15H14O5 B1204512 2,3-Epoxysesamone CAS No. 111261-12-2

2,3-Epoxysesamone

Cat. No. B1204512
M. Wt: 274.27 g/mol
InChI Key: TWESJUCJKWFWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 3-Epoxysesamone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 2, 3-Epoxysesamone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-epoxysesamone is primarily located in the cytoplasm. Outside of the human body, 2, 3-epoxysesamone can be found in fats and oils. This makes 2, 3-epoxysesamone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Biosynthesis and Chemical Properties

2,3-Epoxysesamone is a significant compound identified in the roots of Sesamum indicum (sesame). Research indicates its biosynthetic pathway involves the shikimate pathway for the naphthoquinone moiety and the non-mevalonate pathway for the dimethylallyl group. The incorporation of [1-13C]glucose into 2,3-epoxysesamone in a Sesamum indicum hairy root culture provided insights into these pathways, suggesting prenylation at C-2 in 1,4-dihydroxy-2-naphthoate (Furumoto, 2009). Furthermore, structural characterization of 2,3-epoxysesamone and related compounds revealed significant antifungal activities towards Cladosporium fulvum, underlining its potential application in developing antifungal agents (Hasan et al., 2001).

Antioxidant and Anticancer Properties

Another area of interest is the exploration of naphthoquinone-based compounds, including 2,3-epoxysesamone, for their potential in cancer therapy. Naphthoquinones have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer treatment. This class of compounds, including menadione, has shown antitumor activity in mouse tumor models, comparable to previously characterized IDO inhibitors. The development of new naphthoquinone-based IDO inhibitors could significantly impact cancer therapy by providing high-potency compounds with clinical translational potential (Kumar et al., 2008).

properties

CAS RN

111261-12-2

Product Name

2,3-Epoxysesamone

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3,6-dihydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3

InChI Key

TWESJUCJKWFWQV-UHFFFAOYSA-N

SMILES

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C

Canonical SMILES

CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C

melting_point

85-86°C

physical_description

Solid

synonyms

2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone
2,3-epoxysesamone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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